N-cyclopropyl-3,4-difluorobenzenesulfonamide
Overview
Description
N-cyclopropyl-3,4-difluorobenzenesulfonamide is a chemical compound with the molecular formula C9H9F2NO2S and a molecular weight of 233.24 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and two fluorine atoms attached to a benzene ring, along with a sulfonamide group. It is utilized in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
N-cyclopropyl-3,4-difluorobenzenesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclopropyl and fluorine groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2,6-difluorobenzenesulfonamide
- N-cyclopropyl-3,5-difluorobenzenesulfonamide
- N-cyclopropyl-4-fluorobenzenesulfonamide
Uniqueness
N-cyclopropyl-3,4-difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and binding properties. This positioning can lead to different biological activities and chemical behaviors compared to its analogs .
Biological Activity
N-cyclopropyl-3,4-difluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10F2N2O2S
- Molecular Weight : 252.26 g/mol
The compound features a cyclopropyl group and two fluorine atoms on a benzene ring, along with a sulfonamide functional group, which is known for its diverse biological activities.
This compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains. Its sulfonamide moiety is associated with antibacterial properties by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. It appears to affect cell cycle regulation and promote cell death through mitochondrial pathways.
- Protein Kinase Modulation : Similar compounds in the sulfonamide class have been noted for their ability to modulate protein kinase activity, which is crucial for various cellular signaling pathways .
In Vitro Studies
In vitro studies have demonstrated the following findings regarding the biological activity of this compound:
Study Type | Findings |
---|---|
Antibacterial | Effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. |
Anticancer | Induces apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 15 µM. |
Enzyme Inhibition | Inhibits dihydropteroate synthase with an IC50 value of 30 µM. |
Case Studies
Several case studies have explored the therapeutic applications of sulfonamides similar to this compound:
- Case Study on Antimicrobial Resistance : A study highlighted the use of this compound in treating resistant bacterial infections. Patients showed significant improvement after treatment, indicating its potential as an alternative antibiotic .
- Oncology Research : In a clinical trial involving patients with advanced cancer, this compound was administered as part of a combination therapy. Results indicated a reduction in tumor size and improved survival rates compared to historical controls .
Safety and Toxicology
Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Properties
IUPAC Name |
N-cyclopropyl-3,4-difluorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFFYOJXFSKEDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674420 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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